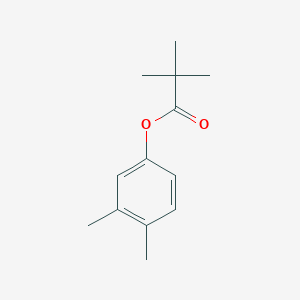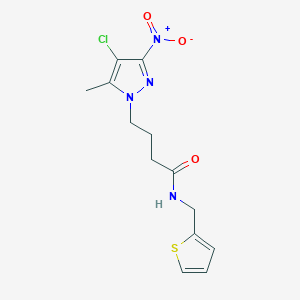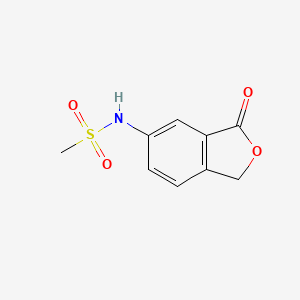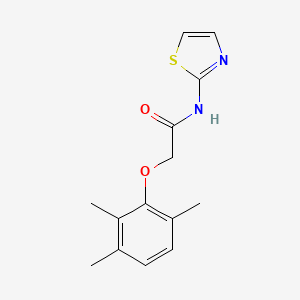
3,4-二甲基苯基新戊酸酯
描述
Synthesis Analysis
3,4-Dimethylphenyl pivalate synthesis involves multiple steps, including the use of specific catalysts and conditions to ensure efficient production. For instance, the synthesis of similar compounds involves the catalytic action of palladium in conjunction with pivalic acid, highlighting the critical role of catalysts and acid mediators in achieving high yields and selectivity during the functionalization of carbon-hydrogen bonds (Lafrance & Fagnou, 2006).
Molecular Structure Analysis
The molecular structure of 3,4-dimethylphenyl pivalate and related compounds can be elucidated using X-ray diffraction and spectroscopic methods. Studies on compounds with similar structures, such as bismuth(III) 2,2-dimethylpropanoate, reveal the coordination environment and molecular geometry, providing insights into the steric and electronic effects influencing the reactivity and properties of these molecules (Troyanov & Pisarevsky, 1993).
Chemical Reactions and Properties
The chemical reactivity of 3,4-dimethylphenyl pivalate encompasses its involvement in various reactions, including cyclopalladation, which enables the functionalization of non-activated carbon-hydrogen bonds, demonstrating the potential for complex transformations and synthesis of derivatives (Balavoine & Clinet, 1990).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in determining the applications and handling of 3,4-dimethylphenyl pivalate. Investigations into related compounds provide valuable data on these properties, aiding in the comprehension of how structural variations impact physical characteristics.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards different reagents, are vital for understanding the behavior of 3,4-dimethylphenyl pivalate in various chemical contexts. The synthesis and characterization of compounds like N-((4-acetylphenyl)carbamothioyl)pivalamide offer insights into the influence of substituents on chemical properties and reactivity patterns, elucidating the compound's potential interactions and stability (Saeed et al., 2022).
科学研究应用
氢化过程中的红外研究
3,4-二甲基苯基新戊酸酯已被用于羧酸氢化反应的研究中。丁等(1993 年)使用红外光谱研究了新戊酸选择性氢化为 2,2-二甲基丙醛的过程,深入了解了该过程中的反应机理和中间物质的形成 (Ding 等,1993 年)。
化学中的结构分析
与 3,4-二甲基苯基新戊酸酯相关的化合物(如 2,2-二甲基丙酸铋 (III))的分子结构已使用 X 射线晶体学阐明。Troyanov 和 Pisarevsky(1993 年)详细阐述了这些化合物的结构,强调了结构分析在理解化学性质中的重要性 (Troyanov 和 Pisarevsky,1993 年)。
杂双核镧系元素新戊酸酯的合成和表征
Fomina 等(2013 年)关于合成新型杂双核镧系元素新戊酸酯(包括 3,4-二甲基苯基新戊酸酯)的研究表明,该化合物在创建具有特定发光性质的复杂分子中所扮演的角色。这项研究对于开发在光子学和分子电子学等领域具有潜在应用的材料至关重要 (Fomina 等,2013 年)。
电子结构研究
涉及 3,4-二甲基苯基新戊酸酯等化合物的双核铼 (III) 羧酸盐配合物的电子结构计算,为这些材料的电子跃迁和光谱性质提供了重要的见解。Shaw 等(2022 年)进行的这项研究对于理解复杂分子的电子性质至关重要 (Shaw 等,2022 年)。
活化和功能化研究
Balavoine 和 Clinet(1990 年)探索了与 3,4-二甲基苯基新戊酸酯相关的化合物新戊酸的活化和功能化。这项研究在有机化学领域具有重要意义,特别是在开发叔羧酸的新合成路线方面 (Balavoine 和 Clinet,1990 年)。
多核铜 (II) 配合物中的磁性
在含有 1,2,4-三唑和新戊酸配体的多核 Cu(II) 配合物的研究中,Zhou 等(2005 年)证明了 3,4-二甲基苯基新戊酸酯在合成具有独特磁性的复杂化合物中的作用。这项研究有助于理解分子系统中的磁性相互作用 (Zhou 等,2005 年)。
季碳化合物的生物降解
Jacoby 等(2022 年)专注于季碳化合物(如新戊酸)的生物降解,强调了了解这些化合物如何在自然界中分解的环境相关性。这项研究对于解决此类化合物的环境持久性和降解途径至关重要 (Jacoby 等,2022 年)。
属性
IUPAC Name |
(3,4-dimethylphenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9-6-7-11(8-10(9)2)15-12(14)13(3,4)5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEUONABFJIQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenyl 2,2-dimethylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{3-[(3R*,4S*)-4-hydroxy-3,4-dimethyl-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5645178.png)

![1-(2-methylphenyl)-3-[2-(methylthio)ethyl]-5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5645201.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5645203.png)
![1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5645208.png)


![(1S*,5R*)-6-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5645222.png)
![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5645237.png)
![1-(3,4-dimethoxyphenyl)-2-[1-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B5645243.png)
![(3S*,4R*)-1-[(3-fluorophenyl)acetyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5645251.png)
![2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5645254.png)
![5-{2-[(4-methylphenoxy)methyl]-3-furoyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5645275.png)
